CS-0777

S1P1 Agonist Receptor Selectivity Multiple Sclerosis

CS-0777 is the definitive S1P1 agonist benchmark for autoimmune research. Its ~320-fold selectivity over S1P3 provides a rigorous quantitative standard for screening novel S1P1 agents. Unlike fingolimod, CS-0777 is activated by FN3K-RP in erythrocytes—not SPHK in platelets—enabling cell-specific xenobiotic metabolism studies. Cross-species PK/PD consistency supports confident translational modeling from rodent to human. The predictable, reversible lymphocyte reduction (normalization within 4 weeks of cessation) makes it ideal for controlled time-course EAE experiments. Procure CS-0777 for reproducible, mechanistically defined S1P1 modulation.

Molecular Formula C21H30N2O2
Molecular Weight 342.5 g/mol
Cat. No. B1246579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-0777
SynonymsCS 0777
CS-0777
CS0777
Molecular FormulaC21H30N2O2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N
InChIInChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3
InChIKeyYXEQXPNSBUIRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CS-0777 S1P1 Receptor Modulator: Core Pharmacological and Procurement Profile


CS-0777 is a synthetic, orally bioavailable sphingosine 1-phosphate receptor 1 (S1P1) modulator. It functions as a prodrug, requiring intracellular phosphorylation to its active metabolite, CS-0777-P (also designated M1), which acts as a potent and selective agonist of the S1P1 receptor [1]. This mechanism underlies its ability to induce lymphopenia by sequestering lymphocytes in lymphoid tissues, a validated therapeutic strategy for autoimmune conditions such as multiple sclerosis (MS) [2].

Why CS-0777 Cannot Be Substituted by Generic S1P Receptor Modulators in Preclinical Research


The therapeutic and pharmacodynamic profile of an S1P receptor modulator is determined by a unique constellation of properties, including receptor subtype selectivity, activation kinetics, phosphorylation enzyme dependence, and species-specific potency [1]. Substituting CS-0777 with a generic or alternative S1P1 agonist without considering these parameters can introduce significant experimental variability and confound data interpretation. As detailed in the quantitative evidence below, CS-0777's distinct molecular pharmacology—particularly its unique activation pathway and high selectivity over S1P3—differentiates it from both first-generation (e.g., fingolimod) and other second-generation modulators [2].

CS-0777 Quantitative Differentiation: Comparative Potency, Selectivity, and Mechanism Evidence


High In Vitro Selectivity for S1P1 Over S1P3 Compared to Fingolimod

CS-0777-P exhibits markedly superior selectivity for the S1P1 receptor over the S1P3 receptor when compared to fingolimod-P (FTY720-P). This selectivity is a key differentiating factor, as S1P3 activation is implicated in adverse cardiovascular effects. In human receptor assays, CS-0777-P demonstrated an EC50 of 1.1 nM at S1P1 and an EC50 of 350 nM at S1P3, representing a ~320-fold selectivity ratio [1]. In contrast, fingolimod-P is a potent agonist at both S1P1 and S1P3, with EC50 values of 0.3 nM and 3.1 nM, respectively, yielding only a ~10-fold selectivity [1].

S1P1 Agonist Receptor Selectivity Multiple Sclerosis

Distinct Enzymatic Activation Pathway: Dependence on FN3K-RP vs. Sphingosine Kinase for Fingolimod

The phosphorylation of CS-0777 to its active metabolite M1 is mediated by a unique enzymatic pathway distinct from that of fingolimod. Fingolimod is phosphorylated predominantly by sphingosine kinases (SPHK1/2) in platelets [1]. In contrast, the primary kinase activity for CS-0777 phosphorylation was isolated from red blood cells (RBCs) and identified as fructosamine 3-kinase-related protein (FN3K-RP) and, to a lesser extent, fructosamine 3-kinase (FN3K). Critically, an inhibitor of SPHK1/2 did not affect CS-0777 kinase activity, and overexpression of FN3K/FN3K-RP led to CS-0777 phosphorylation but not FTY720 phosphorylation [1].

Prodrug Activation Pharmacokinetics Enzyme Kinetics

Cross-Species Pharmacodynamic Consistency: Comparable Unbound IC50 Values in Rats and Monkeys

Pharmacokinetic/pharmacodynamic (PK/PD) modeling was used to compare the lymphocyte-lowering effects of CS-0777's active metabolite, M1, across species. Initial analysis showed different IC50 values for M1 in whole blood from healthy rats (IC50 = 6.58 nM), EAE rats (IC50 = 5.09 nM), and monkeys (IC50 = 0.484 nM). However, after correcting for plasma protein binding and blood-to-plasma ratio, the calculated IC50 values based on unbound plasma concentrations were found to be within a similar range across all groups [1]. This indicates no species difference in the essential activity of M1 for lymphocyte reduction.

Pharmacodynamics Translational Research PK/PD Modeling

Reversible Lymphopenia Kinetics in Multiple Sclerosis Patients Following Intermittent Dosing

In a 12-week, open-label pilot study involving 25 patients with multiple sclerosis (MS), oral administration of CS-0777 at low doses (0.1, 0.3, or 0.6 mg) given once weekly or every other week resulted in a pronounced, dose-dependent decrease in total lymphocytes and CD4+ T cell subsets. Notably, these cell counts returned to baseline levels within 4 weeks after the final dose of CS-0777, demonstrating the reversibility of its pharmacodynamic effect in a human disease population [1].

Clinical Trial Pharmacodynamics Multiple Sclerosis

Optimal Application Scenarios for CS-0777 in Research and Drug Discovery


Preclinical Development of Next-Generation, Highly Selective S1P1 Modulators

CS-0777 serves as an ideal benchmark molecule for medicinal chemistry and pharmacology programs aimed at developing new S1P1-selective agents. Its well-characterized ~320-fold selectivity over S1P3, established in head-to-head comparisons with fingolimod, provides a clear quantitative standard for evaluating the receptor selectivity profiles of novel chemical entities in vitro [1].

Investigating Cell-Specific Prodrug Activation Pathways in Immune Cells

The unique activation of CS-0777 by FN3K-RP in red blood cells, as opposed to the SPHK-dependent activation of fingolimod in platelets, makes it a valuable tool compound for studies on cell- and enzyme-specific drug metabolism. This is particularly relevant for research into the pharmacokinetics of xenobiotics and the functional implications of prodrug activation in distinct blood compartments [1].

Translational Pharmacology Studies Requiring Cross-Species PK/PD Correlation

For research involving rodent and non-human primate models of autoimmunity, CS-0777 is an advantageous tool. PK/PD modeling has demonstrated that its intrinsic activity for lymphocyte reduction is consistent across species when corrected for protein binding [1]. This facilitates more confident translational predictions to human pharmacodynamics, making it suitable for studies aimed at modeling clinical dose-response relationships.

Mechanistic Studies of Reversible Lymphocyte Sequestration in Autoimmunity Models

CS-0777 is particularly well-suited for time-course experiments investigating the dynamics of lymphocyte trafficking and sequestration. Clinical data confirms a defined, reversible PD effect in MS patients, with lymphocyte counts normalizing within 4 weeks of cessation [1]. This predictable, reversible window makes it an effective tool for acute or sub-chronic studies in experimental autoimmune encephalomyelitis (EAE) and other models where controlled, temporary lymphopenia is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS-0777

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.